5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one
Description
5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one is a bicyclic organic compound featuring an indanone core (a fused benzene and cyclopentene ring system) with functional groups at the 4- and 5-positions: a hydroxyl (-OH) and an amino (-NH₂) group, respectively.
This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors through hydrogen bonding (via -OH and -NH₂) and aromatic interactions. However, specific biological data for 5-amino-4-hydroxy-2,3-dihydro-1H-inden-1-one are absent in the provided evidence; comparisons must rely on structurally related analogs.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-amino-4-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO2/c10-7-3-1-5-6(9(7)12)2-4-8(5)11/h1,3,12H,2,4,10H2 |
InChI Key |
LKDXYCCMHJAVOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted benzaldehyde and a cyclopentanone derivative, the compound can be synthesized through a series of steps involving condensation, cyclization, and functional group modifications.
Industrial Production Methods:
In an industrial setting, the production of 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the indenone structure can be reduced to form the corresponding alcohol.
Substitution: The amino group at the 5th position can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of 5-Amino-4-oxo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of N-substituted derivatives at the amino group.
Scientific Research Applications
Chemistry:
In chemistry, 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one is used as a building block for the synthesis of more complex molecules
Biology:
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine:
In medicinal chemistry, derivatives of 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes or receptors, offering possibilities for the treatment of diseases.
Industry:
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds or participate in other interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Pathways: It may affect pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-amino-4-hydroxy-2,3-dihydro-1H-inden-1-one, highlighting substituent effects, biological activities, and applications:
Key Structural and Functional Insights:
Substituent Position and Bioactivity: The position of hydroxyl and amino groups significantly impacts activity. For example, compound 55 (C6-OH) exhibits potent ROS inhibition, while DDI (C4-OH) targets Topoisomerase IIα . The target compound’s C4-OH and C5-NH₂ may synergize for dual H-bonding in enzyme interactions.
Benzylidene vs. Amino/Hydroxy Groups: Benzylidene-containing compounds (e.g., 9b, DDI) leverage π-π stacking for receptor binding, whereas amino/hydroxy groups prioritize polar interactions. The nitro group in 9b enhances electron-withdrawing effects, modulating ligand-receptor affinity .
Therapeutic Potential: Donepezil demonstrates the indenone scaffold’s versatility in central nervous system targets. The target compound’s -NH₂ and -OH groups may offer improved solubility and selectivity compared to donepezil’s bulkier substituents . Allelopathic activity in 3-hydroxy-5-isopropyl-3-methyl analog highlights the role of hydrophobic groups (isopropyl, methyl) in membrane permeability .
Synthetic Accessibility: Bromination and condensation reactions (e.g., α,α,α′-tetrabromo-o-xylene in ) are common strategies for indenone functionalization . The target compound could be synthesized via similar routes with appropriate protecting groups for -NH₂ and -OH.
Biological Activity
5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
5-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one is characterized by the following structural formula:
This compound features an indene core with amino and hydroxyl functional groups that contribute to its reactivity and biological interactions.
Biological Activities
Anticancer Properties
Research indicates that 5-amino-4-hydroxy-2,3-dihydro-1H-inden-1-one exhibits anticancer activities. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways, particularly those associated with cell survival and proliferation.
Antimicrobial Effects
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for several bacterial strains were determined, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The biological activity of 5-amino-4-hydroxy-2,3-dihydro-1H-inden-1-one is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular metabolism and signaling, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are critical in inflammatory processes.
- Receptor Modulation : It has been shown to modulate receptor activity, particularly in the context of neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Case Studies
A notable case study involved the evaluation of 5-amino-4-hydroxy-2,3-dihydro-1H-inden-1-one's effects on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple types of cancer cells.
Study Findings:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| HeLa | 15.0 |
| A549 | 10.0 |
This study concluded that the compound's cytotoxic effects are mediated through the induction of oxidative stress and subsequent apoptotic pathways.
Future Directions
The potential therapeutic applications of 5-amino-4-hydroxy-2,3-dihydro-1H-inden-1-one extend beyond oncology and infectious diseases. Ongoing research is exploring its role in treating neurodegenerative disorders due to its ability to cross the blood-brain barrier and interact with central nervous system targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
